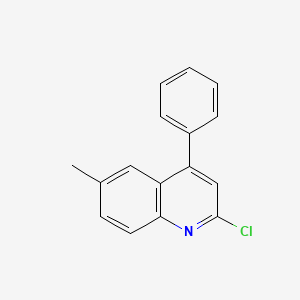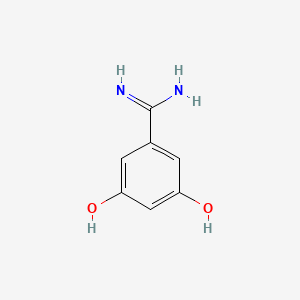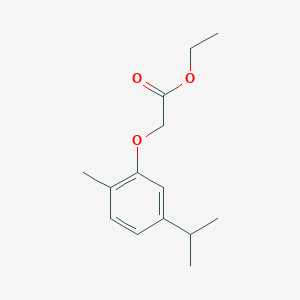
(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This particular compound is characterized by its unique structure, which includes an isopropyl group, a methyl group, and a phenoxy group attached to an acetic acid ethyl ester backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester typically involves the esterification of (5-Isopropyl-2-methyl-phenoxy)-acetic acid with ethanol in the presence of an acid catalyst. This process is known as Fischer esterification. The reaction conditions usually include:
Reagents: (5-Isopropyl-2-methyl-phenoxy)-acetic acid, ethanol, and a strong acid catalyst such as sulfuric acid.
Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalyzed by acids or bases, with common catalysts including sulfuric acid or sodium methoxide.
Major Products
Hydrolysis: (5-Isopropyl-2-methyl-phenoxy)-acetic acid and ethanol.
Reduction: (5-Isopropyl-2-methyl-phenoxy)-ethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacking the phenoxy and isopropyl groups.
Methyl butanoate: Another ester with a different alkyl group and carboxylic acid component.
Isopentyl acetate: Known for its banana-like odor, used in flavorings and fragrances.
Uniqueness
(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-5-propan-2-ylphenoxy)acetate |
InChI |
InChI=1S/C14H20O3/c1-5-16-14(15)9-17-13-8-12(10(2)3)7-6-11(13)4/h6-8,10H,5,9H2,1-4H3 |
InChI Key |
QVQSATXZYLVOAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


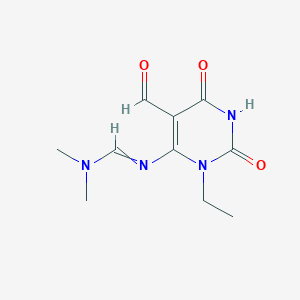
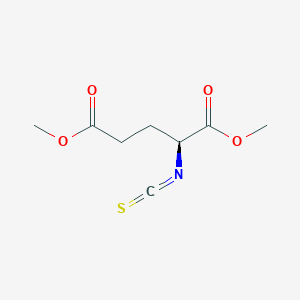
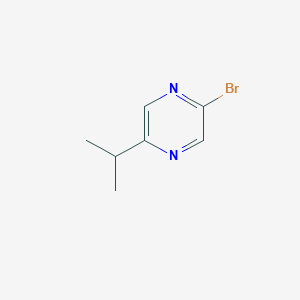
![N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide](/img/structure/B11724224.png)
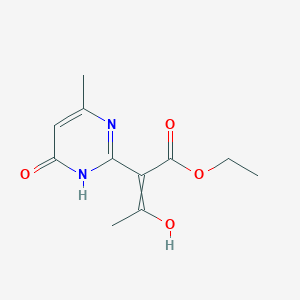
![1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride](/img/structure/B11724232.png)
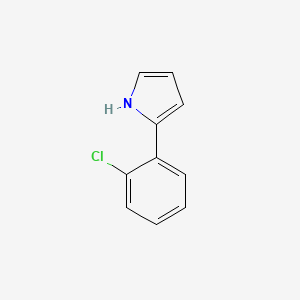
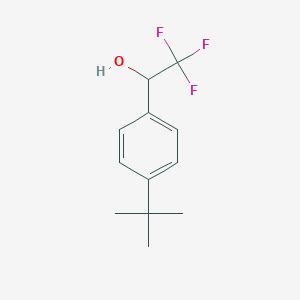

![(1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11724242.png)
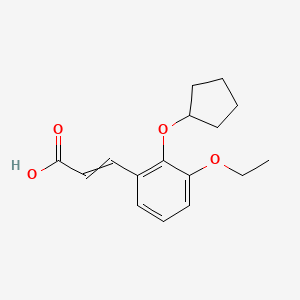
![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11724267.png)
